![molecular formula C9H6N2O3 B2953746 4-(1,2,4-Oxadiazol-5-yl)benzoic acid CAS No. 1557358-41-4](/img/structure/B2953746.png)
4-(1,2,4-Oxadiazol-5-yl)benzoic acid
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Overview
Description
“4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “4-(1,2,4-Oxadiazol-5-yl)benzoic acid”, has been a subject of interest in various research studies . The synthesis often involves the reaction of amidoximes with carboxylic acids or their derivatives . The process typically involves the formation of a Lewis acid-ammonia complex as a leaving group, leading to the formation of the nitrile oxide .
Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions involving “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole .
Scientific Research Applications
Antibacterial and Antifungal Applications
This compound has shown promise in antibacterial and antifungal screenings. The antibacterial results were comparable to amoxicillin, and antifungal evaluations against strains such as T. harzianum and A. niger showed potential when compared to fluconazole .
SENP2 Inhibition for Therapeutic Agents
1,2,4-Oxadiazoles are useful as a class of SENP2 inhibitors. They can be used for developing novel therapeutic agents targeting SENPs for various diseases .
Anti-Trypanosomal Activity
The compound has been studied for its mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking. It also showed potential in cytotoxicity and anti-trypanosomal activity evaluations .
Anti-Neuroinflammation
Derivatives of this compound have shown good anti-neuroinflammatory effects. Anti-inflammatory compounds effective for specific diseases could also be used to treat other inflammatory diseases .
Synthesis of Anilines
An efficient method was developed for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines from amidoximes with isatoic anhydrides. This synthesis process has potential applications in various fields .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities and are being explored as efficient and low-risk chemical pesticides to combat plant diseases .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects . The interaction likely involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
Future Directions
The future directions in the research of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .
properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCSSHGLGUUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-5-yl)benzoic acid | |
CAS RN |
1557358-41-4 |
Source
|
Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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